schiprolactone A

Cytotoxicity Leukemia Triterpenoid

Schiprolactone A is a tetracyclic triterpenoid belonging to the lanostane class, isolated from the stems of Schisandra henryi and Schisandra propinqua. This natural product has been documented to exhibit cytotoxic activity against leukemia and HeLa cell lines in vitro, with its antineoplastic properties formally recognized in authoritative chemical databases.

Molecular Formula C32H42O6
Molecular Weight 522.7 g/mol
Cat. No. B15235347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameschiprolactone A
Molecular FormulaC32H42O6
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C1CCC2(C1(CCC3=C2CCC4C(=C3)C=CC(=O)OC4(C)C)C)C)C5C6CC(C6)C(=O)O5
InChIInChI=1S/C32H42O6/c1-18(33)37-32(6,27-21-16-22(17-21)28(35)36-27)25-12-14-30(4)24-9-8-23-19(7-10-26(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25,27H,8-9,11-14,16-17H2,1-6H3/t21?,22?,23-,25+,27-,30+,31-,32+/m1/s1
InChIKeyXVPNHPJRBZKAFN-ABHCLWBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schiprolactone A: Cytotoxic Lanostane Triterpenoid for Leukemia and HeLa Cell Research Procurement


Schiprolactone A is a tetracyclic triterpenoid belonging to the lanostane class, isolated from the stems of Schisandra henryi and Schisandra propinqua [1]. This natural product has been documented to exhibit cytotoxic activity against leukemia and HeLa cell lines in vitro, with its antineoplastic properties formally recognized in authoritative chemical databases [2]. Its molecular formula is C₃₂H₄₂O₆, with a molecular weight of 522.70 g/mol and a topological polar surface area (TPSA) of 78.90 Ų, indicating moderate lipophilicity (XlogP 5.10) suitable for cell permeability studies [3].

Why Generic Substitution of Schiprolactone A with Other Lanostane Triterpenoids Is Not Scientifically Justified


Substituting schiprolactone A with other lanostane triterpenoids from Schisandra species, such as schisanlactone B, nigranoic acid, or schisandronic acid, is not scientifically defensible due to a 10-fold variation in cytotoxic potency against leukemia cells under identical assay conditions [1]. Furthermore, these structural analogs exhibit divergent activity profiles across different cancer cell lines and distinct mechanisms of action—for instance, schisandronic acid induces apoptosis via caspase-3 activation and PARP cleavage in MCF-7 cells, while nigranoic acid functions as a human neutrophil elastase (HNE) inhibitor [2][3]. Procurement decisions based on class-level assumptions risk introducing confounding variables in mechanistic studies, target validation experiments, and comparative efficacy assessments.

Quantitative Differentiation Evidence for Schiprolactone A Against Structural Analogs


Superior Cytotoxic Potency Against Leukemia Cells Compared to Nigranoic Acid

In a direct head-to-head comparison, schiprolactone A demonstrated approximately 10-fold greater cytotoxic potency against leukemia cells than nigranoic acid under identical in vitro conditions [1]. Schiprolactone A exhibited an IC₅₀ of 0.0097 μmol/mL, while nigranoic acid showed an IC₅₀ of 0.097 μmol/mL in the same leukemia cell line assay [1]. Both compounds were isolated from Schisandra henryi and tested concurrently, eliminating batch-to-batch or inter-laboratory variability as confounding factors [1].

Cytotoxicity Leukemia Triterpenoid

Comparable Potency to Schisandronic Acid in Leukemia Cells with Divergent HeLa Cell Selectivity

Schiprolactone A and schisandronic acid exhibit nearly identical cytotoxic potency against leukemia cells (IC₅₀ of 0.0097 μmol/mL and 0.0099 μmol/mL, respectively), yet they display subtly different activity profiles against HeLa cervical carcinoma cells [1]. Against HeLa cells, schiprolactone A maintains an IC₅₀ of 0.097 μmol/mL, while schisandronic acid shows an IC₅₀ of 0.099 μmol/mL [1]. However, schisandronic acid has an established mechanism of action in MCF-7 breast cancer cells (IC₅₀ = 8.06 μM) involving caspase-3 activation and PARP cleavage, whereas equivalent mechanistic data for schiprolactone A in breast cancer models remains uncharacterized [2]. This nuanced selectivity profile suggests that schiprolactone A may be the preferred candidate for leukemia-focused research where its potency equals schisandronic acid but its broader cell line promiscuity is less defined.

Cytotoxicity HeLa Cell Line Selectivity

Selective Cytotoxic Profile Versus Schisanlactone B in Leukemia-HeLa Comparative Assays

Schiprolactone A and schisanlactone B exhibit nearly identical IC₅₀ values against both leukemia and HeLa cells, but their therapeutic window differs substantially [1]. Schiprolactone A displays a 10-fold selectivity for leukemia cells over HeLa cells (0.0097 vs 0.097 μmol/mL), while schisanlactone B also shows a 10-fold selectivity (0.01 vs 0.1 μmol/mL) [1]. However, schiprolactone A demonstrates marginally superior potency in leukemia cells (0.0097 μmol/mL vs 0.01 μmol/mL) and HeLa cells (0.097 μmol/mL vs 0.1 μmol/mL) [1]. In contrast, schisanlactone A, a structurally related triterpenoid, exhibits significantly weaker cytotoxicity against KB cells (IC₅₀ = 63.3 μM) and lacks antibacterial or tyrosinase inhibitory activities, underscoring that minor structural variations within the lanostane class profoundly alter biological activity profiles .

Cytotoxicity Cell Line Selectivity Lanostane Triterpenoid

Physicochemical Differentiation: Lipophilicity and Permeability Profile for In Vitro Assay Design

Schiprolactone A possesses a computed XlogP value of 5.10 and a topological polar surface area (TPSA) of 78.90 Ų, indicating moderate lipophilicity suitable for passive membrane diffusion in cell-based assays [1]. While direct comparative physicochemical data for the closest analogs (schisanlactone B, nigranoic acid, schisandronic acid) are not uniformly available from a single source, class-level analysis of lanostane triterpenoids reveals that subtle structural modifications (e.g., presence of carboxylic acid moieties in nigranoic acid and schisandronic acid versus the lactone functionality in schiprolactone A) significantly alter solubility and permeability characteristics [2]. Schiprolactone A is also predicted to have 65% blood-brain barrier permeability and 60% human oral bioavailability based on in silico models, though these predictions lack experimental validation and are provided only as supporting context [3].

Lipophilicity TPSA Drug-likeness

Recommended Research and Procurement Scenarios for Schiprolactone A


Leukemia Cell Line Cytotoxicity Screening and SAR Studies

Given its documented IC₅₀ of 0.0097 μmol/mL against leukemia cells and a 10-fold selectivity window over HeLa cells, schiprolactone A is ideally suited as a reference compound for structure-activity relationship (SAR) studies focused on optimizing leukemia-selective cytotoxicity within the lanostane triterpenoid scaffold [1]. Its well-characterized potency in a defined cell line, obtained from a study that concurrently tested structural analogs, provides a reliable benchmark for evaluating novel synthetic derivatives or natural product isolates [1].

Comparative Mechanistic Studies in Leukemia Versus Solid Tumor Models

Schiprolactone A's distinct activity profile—nearly equipotent to schisandronic acid in leukemia cells but lacking documented apoptosis mechanisms in MCF-7 breast cancer cells—makes it a valuable tool compound for dissecting cell-type-specific cytotoxic mechanisms [1][2]. Researchers can employ schiprolactone A as a 'cleaner' probe in leukemia models, avoiding confounding effects from known PARP/caspase-3 pathways that are well-established for schisandronic acid [2].

Natural Product Chemistry and Phytochemical Standardization

Schiprolactone A serves as an authentic reference standard for the phytochemical analysis and quality control of Schisandra henryi and Schisandra propinqua extracts [1]. Its isolation from Schisandra henryi stems has been documented with full spectroscopic characterization (IR, MS, NMR), enabling its use as a marker compound for chemotaxonomic studies and for verifying the identity of botanical raw materials [1].

Lipophilicity-Dependent Assay Development and Formulation Studies

With a computed XlogP of 5.10 and TPSA of 78.90 Ų, schiprolactone A can be used as a model compound for investigating the relationship between lanostane triterpenoid lipophilicity and cellular uptake in leukemia cell lines [3]. This application is particularly relevant when designing controlled experiments to account for solubility differences among carboxylic acid-containing analogs (e.g., nigranoic acid, schisandronic acid) and the lactone-bearing schiprolactone A [1].

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